molecular formula C11H8F3NO2 B8805453 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

Cat. No.: B8805453
M. Wt: 243.18 g/mol
InChI Key: PHDZAYNZFZCJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione is unique due to its benzazepine core, which distinguishes it from other trifluoromethyl-containing compounds. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-1H-1-benzazepine-2,5-dione

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)6-1-2-7-8(5-6)15-10(17)4-3-9(7)16/h1-2,5H,3-4H2,(H,15,17)

InChI Key

PHDZAYNZFZCJJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CC(=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 22 L reactor was charged with a solution of methyl 2,5-dioxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate [670 g, 2.22 mol] in NMP (4 L, 6 vol). Water (67 mL, 0.1 vol) was added and the resulting solution was slowly heated to 135° C. The reaction was continued for 15 h when HPLC analysis indicated >99% conversion. The reaction was cooled to ambient temperature. Water (8.7 L, 13 vol) was added slowly with vigorous stirring resulting in a suspension. The suspension was stirred at ambient temperature overnight. The solid was collected by filtration and the filter cake was washed with water (1.5 L). The solid was dried to a constant weight in a vacuum oven at 45° C. to obtain 8-(trifluoromethyl)-3,4-dihydro-1H-1-benzazepine-2,5-dione (522 g, 97% recovery) as an off-white solid.
Name
methyl 2,5-dioxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylate
Quantity
670 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Name
Quantity
67 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.7 L
Type
reactant
Reaction Step Three

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